molecular formula C15H20O4 B14721591 3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl 2-(acetyloxy)propanoate CAS No. 6301-19-5

3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl 2-(acetyloxy)propanoate

Cat. No.: B14721591
CAS No.: 6301-19-5
M. Wt: 264.32 g/mol
InChI Key: HBHGHRLFNHRHAF-UHFFFAOYSA-N
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Description

3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl 2-(acetyloxy)propanoate is a complex organic compound with a unique structure. It is known for its applications in various scientific fields, including chemistry, biology, and industry. The compound’s molecular formula is C15H20O3, and it is characterized by its hexahydro-1h-4,7-methanoinden core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl 2-(acetyloxy)propanoate typically involves esterification reactions. One common method is the reaction of hexahydro-1h-4,7-methanoinden-6-yl alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl 2-(acetyloxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl 2-(acetyloxy)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl 2-(acetyloxy)propanoate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis to release active metabolites, which then interact with cellular pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl acetate: Similar structure but lacks the acetyloxypropanoate group.

    3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl propionate: Similar structure with a propionate group instead of an acetyloxypropanoate group.

Uniqueness

3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl 2-(acetyloxy)propanoate is unique due to its specific ester group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

6301-19-5

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

8-tricyclo[5.2.1.02,6]dec-3-enyl 2-acetyloxypropanoate

InChI

InChI=1S/C15H20O4/c1-8(18-9(2)16)15(17)19-14-7-10-6-13(14)12-5-3-4-11(10)12/h3-4,8,10-14H,5-7H2,1-2H3

InChI Key

HBHGHRLFNHRHAF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1CC2CC1C3C2C=CC3)OC(=O)C

Origin of Product

United States

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